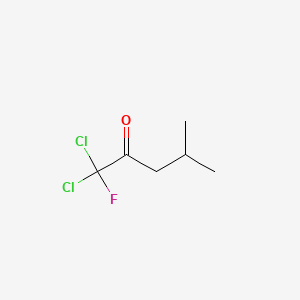

1,1-Dichloro-1-fluoro-4-methylpentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6632-87-7 |

|---|---|

Molecular Formula |

C6H9Cl2FO |

Molecular Weight |

187.04 g/mol |

IUPAC Name |

1,1-dichloro-1-fluoro-4-methylpentan-2-one |

InChI |

InChI=1S/C6H9Cl2FO/c1-4(2)3-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

HXZWIMOPPPOOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(F)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 1,1 Dichloro 1 Fluoro 4 Methylpentan 2 One

Nucleophilic Addition Reactions at the Carbonyl Group (C2)

The carbonyl group's carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. simply.science The presence of α-halogens significantly modulates this reactivity.

Studies comparing the reactivity of various α-halogenated ketones have revealed interesting trends. nih.gov In the context of reduction reactions, such as with sodium borohydride (B1222165), α-haloketones are significantly more reactive than their non-halogenated counterparts. nih.gov However, contrary to what might be expected based on simple electronegativity arguments, α-fluoroketones are slightly less reactive towards reduction than their α-chloro and α-bromo analogs. nih.gov

This reduced reactivity is attributed to conformational effects. For optimal reactivity, the carbon-halogen (C-X) bond should be oriented orthogonally (at 90°) to the plane of the carbonyl group to allow for effective orbital overlap. nih.gov Computational studies suggest that for α-fluoroketones, achieving this ideal reactive conformation has a higher energy barrier compared to α-chloro and α-bromo ketones. nih.gov

| Reactant 1 (1.0 equiv) | Reactant 2 (1.0 equiv) | Relative Ratio of Reduced Products (Reactant 1 / Reactant 2) |

|---|---|---|

| α-Fluoroacetophenone | α-Chloroacetophenone | 1.00 : 1.30 |

| α-Fluoroacetophenone | α-Bromoacetophenone | 1.00 : 1.25 |

The reactivity of the carbonyl group in 1,1-dichloro-1-fluoro-4-methylpentan-2-one is influenced by both electronic and steric factors imparted by the geminal di-chloro-fluoro-methyl group at the α-position.

Electronic Effects: Halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to non-halogenated ketones. simply.science The combined inductive effect of one fluorine and two chlorine atoms significantly enhances the carbonyl group's reactivity. nih.gov

Steric Effects: The steric hindrance around the carbonyl group is a critical factor in its reactivity. simply.science The isobutyl group on one side and the bulky tri-halogenated methyl group on the other create a sterically congested environment. This bulk can impede the approach of nucleophiles to the carbonyl carbon. Generally, as the size of the groups attached to the carbonyl carbon increases, the reactivity decreases. simply.science In the case of this compound, the steric bulk of the -C(Cl)₂F group likely counteracts the electronic activation to some extent, depending on the size of the attacking nucleophile.

Alpha-Halogen Reactivity: Nucleophilic Substitution (SN2) and Elimination Reactions

The C1 carbon, bonded to three halogen atoms, is another key reactive site within the molecule.

The halogens on an α-carbon of a ketone are exceptionally reactive in bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgyoutube.com This enhanced reactivity is significantly greater than that of corresponding alkyl halides. nih.gov The primary reasons for this heightened reactivity are:

Orbital Overlap: The adjacent carbonyl group helps to stabilize the SN2 transition state. The π* antibonding orbital of the C=O group can overlap with the σ* antibonding orbital of the C-X bond, creating a new, lower-energy molecular orbital that is more susceptible to nucleophilic attack. stackexchange.com

Inductive Effect: The electron-withdrawing nature of the carbonyl group polarizes the C-X bond, increasing the partial positive charge on the α-carbon and making it a better electrophile. nih.govyoutube.com

SN2 reactions on α-haloketones are generally carried out with less basic nucleophiles. jove.comjove.com This reactivity allows for the synthesis of a wide variety of α-substituted ketones. youtube.com

| Substrate | Relative Rate of Reaction with I⁻ in Acetone |

|---|---|

| n-Propyl Chloride | 1 |

| Chloroacetone | 35,000 |

| n-Propyl Bromide | 1 |

| Bromoacetone | 160,000 |

While the α-carbon is highly susceptible to SN2 attack, other reaction pathways can compete, particularly depending on the nature of the nucleophile and the reaction conditions.

Enolate Formation: In the presence of strong, non-nucleophilic bases, a proton can be abstracted from the α'-carbon (C3) to form an enolate ion. jove.comjove.com This pathway is a common alternative to direct substitution at the α-carbon.

Favorskii Rearrangement: This is a characteristic reaction of α-haloketones when treated with a base, such as a hydroxide (B78521) or alkoxide. organicreactions.org The reaction typically proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile to yield a rearranged carboxylic acid or ester. wikipedia.orgadichemistry.com For α,α'-dihaloketones, this can lead to the formation of α,β-unsaturated carbonyl compounds. wikipedia.org Given that this compound has an enolizable proton at the C3 position, it could potentially undergo a Favorskii-type rearrangement under basic conditions.

Elimination reactions are another possible pathway for α-haloketones that possess a β-hydrogen. libretexts.org In this compound, the hydrogens on C3 are β-hydrogens relative to the halogens on C1. A strong base can abstract a β-hydrogen, leading to the elimination of a halide ion (HX) and the formation of a new π-bond, resulting in an α,β-unsaturated ketone. wikipedia.org

The feasibility of this reaction depends on several factors, including the strength of the C-H and C-X bonds.

Carbon-Halogen (C-X) Bond Strength: The C-X bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I). nih.gov Weaker bonds are more easily broken, making halides like iodide and bromide better leaving groups than chloride and fluoride (B91410). msu.edu In the target molecule, the C-Cl bonds are weaker than the C-F bond, suggesting that chloride would be the preferential leaving group in an elimination or substitution reaction.

Carbon-Hydrogen (C-H) Bond Strength: The acidity of the β-hydrogens is increased by the inductive effect of the nearby carbonyl and α-halogen groups. This makes the C-H bond easier to break by a base.

The competition between substitution and elimination is heavily influenced by the basicity and steric bulk of the nucleophile. Strong, bulky bases tend to favor elimination, whereas good nucleophiles that are weak bases favor substitution. msu.edu

Hydrodefluorination Processes Involving the C-F Bond at C1

Hydrodefluorination, the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond, is a challenging yet crucial transformation, particularly for aliphatic compounds. researchgate.net The C-F bond is the strongest single bond to carbon, making its cleavage energetically demanding.

Biocatalytic Approaches to Hydrodefluorination of Alpha-Fluoroketones

Biocatalysis presents a promising and environmentally benign approach to C-F bond cleavage under mild conditions. researchgate.net While specific studies on this compound are not extensively documented, research on analogous α-fluoroketones demonstrates the feasibility of enzymatic hydrodefluorination. A variety of enzymes, sourced from microorganisms, have been identified as capable of dehalogenating organohalogen compounds, which are often persistent environmental pollutants. nih.govnih.gov

Transaminases (TAs), for instance, have been shown to exhibit a promiscuous ability to defluorinate a range of α-fluoroketones with high conversion rates in aqueous media. researchgate.net These reactions can often be performed with regio- or stereoselectivity. researchgate.net Other classes of enzymes known to cleave C-F bonds include hydrolases, such as fluoroacetate (B1212596) dehalogenase, and certain oxygenases. nih.govfrontiersin.org The table below summarizes key enzyme classes involved in dehalogenation.

| Enzyme Class | Example | Substrate Type |

| Transaminases (TAs) | Chromobacterium violaceum TA | α-Fluoroketones |

| Hydrolases | Fluoroacetate dehalogenase | Fluoroacetate |

| Oxygenases | Flavin-dependent halogenases | Aromatic compounds |

| Metalloenzymes | Heme-dependent enzymes | Various organohalogens |

Proposed Enzymatic Mechanisms for Dehalogenation

The enzymatic mechanisms for dehalogenation are diverse and depend on the enzyme class and substrate. nih.gov

For transaminases , a proposed mechanism for the hydrodefluorination of an α-fluoroketone involves the formation of an external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. This is followed by a tautomerization to a ketimine intermediate. The key step is the elimination of a fluoride ion, facilitated by the electron sink provided by the pyridinium (B92312) ring of the cofactor. The resulting α,β-unsaturated intermediate is then hydrolyzed to release the defluorinated ketone. researchgate.net

Fluoroacetate dehalogenase , a type of hydrolase, operates via a different mechanism. Computational studies suggest a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon bearing the fluorine atom, displacing the fluoride ion in an SN2-type reaction. This forms a covalent ester intermediate which is subsequently hydrolyzed to release the hydroxylated product and regenerate the enzyme. frontiersin.org

Oxidative dehalogenation is another pathway, often catalyzed by enzymes like cytochrome P450 or other oxygenases. These enzymes can initiate C-F bond cleavage through the formation of high-valent metal-oxo species that are powerful oxidizing agents. nih.gov

Stability and Degradation Pathways of Alpha-Fluoro Ketones and Their Derivatives

The stability of α-fluoroketones is significantly influenced by the strong electron-withdrawing nature of the fluorine atom and its interaction with the adjacent carbonyl group. This can lead to unique degradation pathways not typically observed in non-halogenated ketones.

Enolization and Fluoride Ion Expulsion

A key pathway for the degradation of α-fluoroketones involves enolization. Carbonyl compounds with an α-hydrogen can exist in equilibrium with their enol tautomers. libretexts.org This process can be catalyzed by either acid or base. libretexts.org For α-fluoroketones, the formation of an enol or enolate intermediate is a critical step preceding fluoride expulsion. The presence of fluorine atoms can shift the keto-enol equilibrium, with studies on perfluorinated cyclic systems showing a significant stabilization of the enol form due to hyperconjugative interactions. mit.edu

In the context of this compound, enolization would occur at the C3 position, away from the halogenated carbon. The resulting enol or enolate can then trigger further reactions.

Formation of Oxyvinyliminium Ion Intermediates

While not directly applicable to this compound due to the lack of an amino group, a notable degradation pathway for α-amino-α'-fluoro ketones involves the formation of highly reactive oxyvinyliminium ion intermediates. This process is initiated by enolization towards the amino group, followed by the expulsion of a fluoride ion. This demonstrates the inherent instability that can be conferred by an α-fluoro substituent, leading to the formation of reactive cationic species.

Intramolecular Rearrangements and Cyclization Reactions Influenced by Halogen Groups

The presence of halogens on the α-carbon of a ketone makes the compound susceptible to a variety of intramolecular rearrangements, particularly under basic conditions.

A primary example is the Favorskii rearrangement , which involves the conversion of an α-halo ketone with an enolizable proton into a carboxylic acid derivative upon treatment with a base. wikipedia.orgddugu.ac.in The mechanism is believed to proceed through the formation of a cyclopropanone intermediate. wikipedia.org For a substrate like this compound, which has two enolizable protons on the C3 carbon, treatment with a base like sodium hydroxide could lead to the formation of an enolate at C3. This enolate could then undergo intramolecular nucleophilic attack on the C1 carbon, displacing one of the chlorine atoms to form a highly strained dichlorofluorocyclopropanone intermediate. Subsequent attack by a hydroxide nucleophile on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would lead to a rearranged carboxylic acid. Given the presence of multiple halogens, the reaction could be complex. In some cases, α,α'-dihaloketones are known to eliminate HX to yield α,β-unsaturated carbonyl compounds. wikipedia.org

Cyclization reactions are also a possibility. The electrophilic nature of the carbonyl carbon and the α-carbon bearing the halogens makes them susceptible to attack by intramolecular nucleophiles. For instance, if the alkyl chain contained a hydroxyl or amine group, an intramolecular cyclization could be initiated. youtube.comyoutube.com Oxidative cyclizations, often enzyme-catalyzed, represent another class of reactions where radical intermediates are formed, leading to the creation of new ring structures. nih.gov

Stereochemical Aspects and Conformational Analysis of 1,1 Dichloro 1 Fluoro 4 Methylpentan 2 One

Conformational Preferences of Alpha-Fluoroketones and Their Influence on Reactivity

The presence of a fluorine atom adjacent to a carbonyl group significantly influences the molecule's conformational preferences, which in turn can affect its reactivity. beilstein-journals.orgbrighton.ac.uknih.gov Unlike their chloro and bromo counterparts, α-fluoro ketones are often found to be slightly less reactive in certain reactions, such as borohydride (B1222165) reductions. beilstein-journals.org This difference is not due to the fluorine atom's electron-withdrawing ability alone but is deeply rooted in stereoelectronic effects and the energy required to adopt a reactive conformation. beilstein-journals.orgnih.gov

The orientation of the carbon-halogen (C-X) bond relative to the carbonyl group (C=O) is critical for reactivity. This relationship is defined by the O=C-C-X dihedral angle. beilstein-journals.orgnih.gov For α-halogenated ketones, maximum reactivity towards nucleophilic addition is often achieved when the C-X bond is perpendicular (orthogonal) to the plane of the carbonyl group, corresponding to a dihedral angle of approximately 90°. beilstein-journals.orgnih.gov

However, computational studies on model compounds like α-haloacetophenones show that α-fluoroketones have a higher energy barrier to rotate into this ideal reactive conformation compared to α-chloro and α-bromo ketones. beilstein-journals.org For instance, the most stable conformation for α-fluoroacetophenone in the gas phase is found at an O=C-C-X dihedral angle of around 140°, whereas for chloro- and bromoacetophenones, the minima are around 110°. beilstein-journals.org The energy required for the fluorinated version to reach the 90° dihedral angle is significantly higher, making this reactive conformation less accessible. beilstein-journals.org In polar solvents, the cis conformation (0° dihedral angle) is often preferred for α-fluoroacetophenone. nih.gov

Table 1: Conformational Energy Minima of α-Haloacetophenones

| Compound | O=C-C-X Dihedral Angle (Gas Phase) |

|---|---|

| α-Fluoroacetophenone | ~140° |

| α-Chloroacetophenone | ~110° |

| α-Bromoacetophenone | ~110° |

Data sourced from computational analyses of α-haloacetophenones. beilstein-journals.org

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are fundamental to understanding the behavior of α-fluoroketones. wikipedia.org The reactivity of α-haloketones is enhanced by the overlap between the antibonding orbital of the carbon-halogen bond (σ* C-X) and the π-system of the carbonyl group. beilstein-journals.orgnih.gov Optimal overlap, which activates the carbonyl group for nucleophilic attack, occurs when the O=C-C-X dihedral angle is 90°. nih.gov

In this orthogonal arrangement, the σ* C-X orbital can effectively accept electron density from an incoming nucleophile, facilitating the reaction. However, for α-fluoroketones, the energetic cost of achieving this geometry is higher than for other α-haloketones. beilstein-journals.org This is attributed to the strong electronegativity and the nature of the C-F bond, which disfavors the conformations required for good orbital overlap. beilstein-journals.orgnih.gov Consequently, the reduced reactivity of α-fluoroketones in some contexts can be attributed to the difficulty in accessing these electronically favorable, yet sterically demanding, transition states. beilstein-journals.org

Another important stereoelectronic interaction is the potential overlap of a halogen's lone pair (n) with the antibonding orbital of the carbonyl group (π* C=O). This interaction, which would decrease the carbonyl bond order and increase its reactivity, is also dependent on the dihedral angle. nih.gov However, in the preferred cis conformation of α-fluoroacetophenone in polar solvents, this interaction is impossible as the C-F bond lies in the same plane as the C=O bond. nih.gov

Chiral Induction and Enantioselective Transformations in Alpha-Halogenated Ketones

While 1,1-dichloro-1-fluoro-4-methylpentan-2-one is an achiral molecule, the broader class of α-halogenated ketones serves as crucial precursors in asymmetric synthesis to create chiral molecules. acs.orgnih.gov The asymmetric reduction of α-haloketones is a valuable method for producing chiral halohydrins, which are versatile intermediates for biologically active compounds. nih.gov

Furthermore, catalytic enantioselective substitution of the halogen atom is a direct route to enantioenriched α-amino carbonyl compounds. acs.org Chiral catalysts, such as those based on phosphoric acids or metals, can control the stereochemical outcome of reactions involving α-halo ketones, enabling the synthesis of specific enantiomers. acs.org For instance, chiral phosphoric acid catalysts have been successfully used in the enantioselective amination of α-functionalized ketones. acs.org These strategies highlight the potential for creating chiral centers from prochiral or racemic α-haloketones. acs.orgnih.gov

Isomeric Forms and Their Relative Stabilities

For the specific molecule this compound, there are no stereoisomers such as enantiomers or diastereomers because it lacks a chiral center. The carbon at the α-position (C1) is bonded to two identical chlorine atoms, and the carbon at position 4 is bonded to two identical methyl groups.

However, constitutional isomers exist. These are molecules with the same molecular formula (C₆H₉Cl₂FO) but different connectivity. Examples include isomers where the halogens are positioned on different carbon atoms or where the branching of the carbon chain is altered. The relative stabilities of these isomers would be governed by factors such as bond strengths and steric interactions. Generally, isomers with fluorine on the α-carbon benefit from the stabilizing electronic effects of the fluorine atom, although this can be counteracted by steric strain if the rest of the molecule is bulky. The stability of different rotamers (conformational isomers) is dictated by the dihedral angle relationships and stereoelectronic effects discussed previously. beilstein-journals.orgnih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The reactivity of this compound is characterized by two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogens. This duality leads to considerations of regioselectivity in reactions with nucleophiles. Nucleophiles can attack the carbonyl carbon in an addition reaction or the α-carbon in a substitution (S_N2-type) reaction. The inductive effect of the halogens makes the α-carbon highly electron-deficient and susceptible to substitution. nih.gov

The choice between these two pathways depends on the nature of the nucleophile, the reaction conditions, and the substrate's structure. For example, reactions with certain nucleophiles under basic conditions can lead to Favorskii-type rearrangements. wikipedia.org

In terms of stereoselectivity, while the molecule itself is achiral, the bulky isobutyl group and the dihalofluoromethyl group create a sterically hindered environment around the carbonyl group. In reactions like reduction by hydrides, the incoming nucleophile will preferentially approach from the less hindered face of the carbonyl plane. This will lead to a preferred diastereomer if a new chiral center is formed during the reaction. The principles of steric approach control, as described by models like Felkin-Anh, would be relevant in predicting the stereochemical outcome of such additions.

Quantum Chemical and Computational Investigations of 1,1 Dichloro 1 Fluoro 4 Methylpentan 2 One

Electronic Structure Analysis and Bonding Characteristics

The electronic environment of 1,1-dichloro-1-fluoro-4-methylpentan-2-one is heavily influenced by the presence of highly electronegative halogen atoms and a carbonyl group on the same carbon atom. These features dictate the molecule's stability, reactivity, and spectroscopic properties.

Inductive and Resonance Effects of Geminal Dichloro and Fluoro Substituents

The electronic effects within a molecule, such as inductive and resonance effects, determine the distribution of electron density. chemistrysteps.comauburn.edu In this compound, the two chlorine atoms and one fluorine atom at the α-position exert strong inductive effects.

Inductive Effect (-I): Fluorine is the most electronegative element, followed by chlorine. chemistrysteps.com Both halogens are significantly more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). chemistrysteps.comauburn.edu This effect polarizes the C-X (X = F, Cl) sigma bonds, drawing electron density away from the α-carbon and towards the halogen atoms. chemistrysteps.comyoutube.com The presence of three such substituents on the same carbon atom makes the α-carbon highly electron-deficient. This inductive pull is also transmitted through the carbon skeleton, influencing the reactivity of the adjacent carbonyl group. youtube.com

Resonance Effect (+R): Halogens, possessing lone pairs of electrons, can theoretically participate in resonance by donating electron density to an adjacent pi-system. khanacademy.org However, for halogens, the inductive effect is generally considered to be stronger and more influential than the resonance effect, especially for chlorine. khanacademy.org While fluorine's smaller size allows for better orbital overlap, its extreme electronegativity still makes it a net electron-withdrawing group. In the case of this compound, any potential +R effect from the halogens would be in opposition to the strong -I effect and the electron-withdrawing nature of the adjacent carbonyl group.

The cumulative effect of these substituents is a significant polarization of the molecule, with a partial positive charge on the α-carbon and partial negative charges on the halogen atoms. chemistrysteps.comyoutube.com

Nature of the C-X Bonds (X = Cl, F) and Carbonyl Pi-System

The characteristics of the carbon-halogen and carbonyl bonds are central to the molecule's chemical behavior. Computational chemistry provides tools to understand these bonds in detail. nih.gov

C-X Bonds (X = Cl, F): The C-F and C-Cl bonds are highly polarized covalent bonds. youtube.com The C-F bond is shorter and stronger than the C-Cl bond due to the smaller atomic radius and higher electronegativity of fluorine. youtube.com This difference in bond strength and length affects the relative reactivity of the halogens as leaving groups in nucleophilic substitution reactions. Computational models of similar small halogenated molecules show that the C-F bond has a higher bond dissociation energy compared to the C-Cl bond. researchgate.net

Carbonyl Pi-System: The carbonyl group (C=O) consists of a sigma bond and a pi bond. The pi-system is inherently electron-withdrawing. The strong inductive effect of the α-halogens enhances the electrophilicity of the carbonyl carbon. nih.gov This makes the carbonyl carbon more susceptible to nucleophilic attack. youtube.comyoutube.comkhanacademy.orgyoutube.com The interaction between the lone pairs of the halogens and the carbonyl group's pi-system is complex and can influence the rotational barriers around the Cα-C(O) bond.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Typical Bond Length (Å) | Typical Bond Enthalpy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |

| C-F | ~1.35 | ~485 | 3.98 |

| C-Cl | ~1.77 | ~328 | 3.16 |

Note: The values presented are general and can vary based on the specific molecular environment.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. up.ac.zaup.ac.zaresearchgate.net

DFT Modeling of Nucleophilic Substitution Reactions of Alpha-Haloketones

Nucleophilic substitution is a characteristic reaction of α-haloketones. nih.govup.ac.zaup.ac.zayoutube.com DFT modeling can be employed to study the energetics of these reactions. researchgate.netnih.gov For a molecule like this compound, a nucleophile can attack either the carbonyl carbon or the α-carbon. nih.gov

Computational studies on simpler α-haloketones have shown that the attack at the α-carbon, leading to substitution of a halogen, is a common pathway. up.ac.zaup.ac.za The presence of the carbonyl group can stabilize the transition state of an SN2 reaction at the α-carbon through orbital overlap. youtube.com DFT calculations can map the potential energy surface for the approach of a nucleophile, identifying the minimum energy pathway and the structure of the transition state. nih.gov

Activation Energies and Kinetic Isotope Effects

Activation Energies: The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. up.ac.za DFT calculations can provide estimates of activation energies for different possible reaction pathways. up.ac.zaup.ac.za For the nucleophilic substitution at the α-carbon of this compound, the activation energy would depend on the nature of the nucleophile and the specific halogen being displaced. Generally, the weaker C-Cl bond would be expected to have a lower activation energy for cleavage compared to the stronger C-F bond.

Kinetic Isotope Effects (KIE): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org KIE studies can provide valuable information about the rate-determining step of a reaction. pearson.comlibretexts.orgacs.org For example, if the C-H bond cleavage at the α'-position (the carbon on the other side of the carbonyl) were involved in the rate-determining step (e.g., in an enolate-mediated reaction), substituting hydrogen with deuterium (B1214612) would lead to a primary kinetic isotope effect (kH/kD > 1). libretexts.org Secondary kinetic isotope effects can also be observed and provide information about changes in hybridization at the transition state. wikipedia.org

Table 2: Illustrative Calculated Activation Energies for SN2 Reactions of α-Haloketones with a Generic Nucleophile (Nu⁻)

| Reactant | Leaving Group | Illustrative Ea (kcal/mol) |

| α-chloroketone | Cl⁻ | Lower |

| α-fluoroketone | F⁻ | Higher |

Note: This is a qualitative representation. Actual values depend on the specific ketone, nucleophile, and computational method. up.ac.za

Potential Energy Surface Analysis

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. youtube.comlongdom.org By analyzing the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways connecting them. up.ac.zalongdom.org

For this compound, a PES could be constructed to explore various reaction coordinates, such as the approach of a nucleophile or the rotation around the Cα-C(O) bond. researchgate.netyoutube.com The PES would reveal the most favorable reaction pathways and could identify any intermediate species. longdom.org For instance, the PES for a nucleophilic substitution reaction would show the energy landscape as the nucleophile approaches the α-carbon and the halogen atom departs, passing through the transition state. researchgate.netnih.gov The shape of the PES around the minimum corresponding to the reactant molecule also provides information about its vibrational frequencies.

Conformational Landscape Exploration and Energy Minima

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformers. A comprehensive computational study would begin by exploring the molecule's potential energy surface to identify these conformers and their relative stabilities.

The process involves a systematic or stochastic search of all possible conformations. For a molecule with several rotatable bonds, such as the C-C bonds in the pentan-2-one backbone, this exploration is crucial for identifying the most stable, low-energy structures, often referred to as energy minima. These stable conformers are the most likely to be observed experimentally.

Following the identification of potential conformers, their geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT). This process calculates the forces on each atom and adjusts the atomic positions until a minimum energy geometry is found. The relative energies of these optimized conformers can then be compared to determine their population distribution at a given temperature, typically using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Stable Conformers This table illustrates how the relative energies of different conformers of this compound would be presented. The conformers would be distinguished by the dihedral angles of the molecular backbone.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| A | ~60° (gauche) | 0.00 |

| B | ~180° (anti) | 5.20 |

| C | ~-60° (gauche) | 1.50 |

| Note: The data in this table is hypothetical and serves as an example of typical results from a conformational analysis. Specific computational studies would be required to generate actual values. |

Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a powerful method for structural elucidation beyond basic identification.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for various nuclei, including ¹H, ¹³C, and ¹⁹F, can be accurately predicted. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the different conformers can be averaged based on their calculated Boltzmann populations to provide a theoretical spectrum that can be directly compared with experimental data. This comparison helps to confirm the molecule's structural assignment and can provide insights into the dominant conformation in solution.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as the carbonyl (C=O) stretch, and to provide a detailed "fingerprint" of the molecule. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformers or environmental effects.

Table 2: Predicted Spectroscopic Data (Example) This table provides an example of how predicted spectroscopic data for the most stable conformer of this compound would be displayed.

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 195.2 |

| -C(Cl)₂(F) | 110.5 |

| -CH₂- | 45.8 |

| -CH- | 24.1 |

| -CH₃ | 22.3 |

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₂- | 3.15 |

| -CH- | 2.60 |

| -CH₃ | 0.95 |

| Key IR Frequencies (cm⁻¹) | |

| C=O Stretch | 1745 |

| C-F Stretch | 1080 |

| C-Cl Stretch | 750 |

| Note: The data in this table is for illustrative purposes and represents typical values that would be obtained from quantum chemical calculations. |

Solvation Effects on Reactivity and Conformation

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic understanding of the molecule's conformation and reactivity in solution.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. These calculations can reveal how the solvent stabilizes or destabilizes different conformers. For example, a polar solvent would likely favor conformers with a larger dipole moment.

Furthermore, solvation effects can influence the molecule's reactivity. By calculating the energies of reactants, transition states, and products in the presence of a solvent model, it is possible to predict how the reaction rates and pathways might change compared to the gas phase. For a ketone like this compound, this could be relevant for studying reactions such as nucleophilic addition to the carbonyl group.

Advanced Synthetic Applications of 1,1 Dichloro 1 Fluoro 4 Methylpentan 2 One As a Chemical Building Block

Role in the Synthesis of Complex Fluorinated and Halogenated Organic Molecules

The 1,1-dichloro-1-fluoro-4-methylpentan-2-one scaffold is an excellent starting point for creating more complex molecules containing fluorine and other halogens. The presence of the dichlorofluoromethyl group, a valuable synthon, allows for the introduction of fluorine into larger molecular frameworks. The reactivity of the carbonyl group and the adjacent halogenated carbon atom provides multiple sites for synthetic transformations.

For instance, reactions that target the carbonyl group, such as aldol (B89426) condensations or Grignard reactions, can be employed to extend the carbon chain, while the halogenated carbon offers opportunities for nucleophilic substitution or reductive dehalogenation, leading to a variety of fluorinated products. The synthesis of fluorinated heterocycles is a particularly promising application, as these motifs are of great interest in medicinal chemistry and materials science. nih.govle.ac.uknyu.edu

Table 1: Hypothetical Reactions for the Synthesis of Complex Molecules

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Benzaldehyde, NaOH (aq) | 1,1-Dichloro-1-fluoro-4-methyl-3-(hydroxy(phenyl)methyl)pentan-2-one | Aldol Condensation |

| This compound | 1. Phenylmagnesium bromide, 2. H₃O⁺ | 1-(Dichlorofluoromethyl)-1-phenyl-4-methylpentan-1-ol | Grignard Reaction |

This table is illustrative and based on the expected reactivity of the functional groups.

Derivatization via Selective Halogen Manipulation

The three halogen atoms on the α-carbon of this compound exhibit different reactivities, enabling their selective manipulation. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bonds, suggesting that reactions will preferentially occur at the chloro-substituted positions.

Selective Dehalogenation: Reductive dehalogenation can be controlled to remove one or both chlorine atoms. Using milder reducing agents or specific catalytic systems, it is possible to achieve selective monochlorodefluoromethyl or difluoromethyl ketones. These products are themselves valuable building blocks for further synthesis. The general principles of reductive dehalogenation of α-halo ketones suggest that a variety of reagents, from metal-based systems to catalytic hydrogenation, could be employed. beilstein-journals.org

Halogen Exchange: Halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to replace the chlorine atoms with other halogens like bromine or iodine. This would introduce even more reactive leaving groups, expanding the synthetic possibilities.

Table 2: Potential Selective Halogen Manipulation Reactions

| Starting Material | Reagent(s) | Major Product | Transformation |

|---|---|---|---|

| This compound | Zn, AcOH | 1-Chloro-1-fluoro-4-methylpentan-2-one | Selective Dechlorination |

| This compound | NaI, Acetone | 1-Chloro-1-fluoro-1-iodo-4-methylpentan-2-one | Halogen Exchange (hypothetical) |

This table is illustrative and based on the expected reactivity of the functional groups.

Preparation of Functionally Diverse Scaffolds

The multi-functional nature of this compound allows for its conversion into a wide array of chemical scaffolds. The carbonyl group can be transformed into alcohols, alkenes, or amines, while the dihalofluoromethyl group can be modified to introduce other functionalities.

For example, reduction of the ketone would yield a secondary alcohol, which could then undergo further reactions such as esterification or etherification. Elimination reactions involving the halogens could lead to the formation of α-fluoroenones, which are valuable Michael acceptors in conjugate addition reactions. researchgate.net

Cascade and Domino Reactions Utilizing the Multi-Electrophilic Nature of the Compound

The presence of multiple electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogens—makes this compound an ideal candidate for cascade or domino reactions. A single set of reagents could trigger a sequence of intramolecular reactions, leading to the rapid construction of complex molecular architectures.

A hypothetical cascade reaction could involve an initial nucleophilic attack at the carbonyl group, followed by an intramolecular nucleophilic substitution of one of the chlorine atoms by a newly introduced functional group. Such strategies are highly efficient as they reduce the number of synthetic steps, saving time and resources.

Applications in Material Science Precursors

While direct evidence is lacking for this specific compound, analogous fluorinated and chlorinated molecules serve as precursors for specialty polymers and materials. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered surface properties.

The dichlorofluoromethyl group could potentially be converted into a difluoroalkene moiety through reductive elimination, a functional group that can participate in polymerization reactions to form fluoropolymers. These polymers have applications in coatings, electronics, and advanced materials.

Future Research Directions and Unexplored Avenues for 1,1 Dichloro 1 Fluoro 4 Methylpentan 2 One

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. For a highly functionalized molecule like 1,1-dichloro-1-fluoro-4-methylpentan-2-one, exploring new synthetic strategies is a primary research objective.

Current synthetic approaches to α-haloketones often rely on the halogenation of a ketone precursor. youtube.com A plausible route to this compound could involve the α-halogenation of 4-methylpentan-2-one. However, achieving the precise installation of two chlorine atoms and one fluorine atom on the same carbon is a significant challenge that requires careful control of reaction conditions.

Future research could focus on developing more direct and sustainable methods. This might include:

Direct Halogenation: Investigating novel halogenating agents and catalytic systems that allow for the sequential and controlled introduction of chlorine and fluorine.

Building Block Approach: Synthesizing smaller, pre-functionalized fragments that can be coupled to form the target molecule. This could involve the use of organometallic reagents. nih.gov

Biocatalysis: Exploring the use of enzymes to catalyze the halogenation steps, which could offer high selectivity and milder reaction conditions.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Route | Potential Advantages | Potential Challenges | Sustainability Metrics (Hypothetical) |

|---|---|---|---|

| Direct Halogenation of 4-methylpentan-2-one | Atom economy | Lack of selectivity, harsh conditions | Moderate |

| Building Block Approach | High convergence and modularity | Multi-step, generation of stoichiometric byproducts | Low to Moderate |

Exploration of Enantioselective and Diastereoselective Transformations

The presence of a stereocenter at the C4 position of this compound suggests that the development of stereoselective reactions is a valuable research direction. The synthesis of enantiomerically pure forms of this compound could be important for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity.

Future research in this area could involve:

Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of key synthetic steps. researchgate.net

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective formation of the C4 stereocenter.

Kinetic Resolution: Developing methods to separate a racemic mixture of this compound into its individual enantiomers.

The successful development of such methods would provide access to enantiomerically enriched building blocks for the synthesis of more complex chiral molecules.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The reactivity of α-haloketones is influenced by the inductive effects of the carbonyl group and the halogens. nih.gov

Advanced spectroscopic techniques could be employed to probe the intricate details of these reactions. Future research could utilize:

In-situ Spectroscopy (NMR, IR): To monitor the formation and consumption of intermediates in real-time.

Mass Spectrometry: To identify and characterize transient species and reaction byproducts.

X-ray Crystallography: To determine the solid-state structure of the molecule and its derivatives, providing insights into its conformation and intermolecular interactions.

These studies would provide a deeper understanding of the factors that govern the reactivity and selectivity of this compound.

Expansion of Computational Models to Predict New Reactivity Patterns

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. escholarship.org For this compound, computational models could be developed to:

Predict Reaction Outcomes: Simulate the course of potential reactions and predict the major products and their stereochemistry.

Elucidate Reaction Mechanisms: Calculate the energy profiles of different reaction pathways to identify the most favorable mechanism. acs.org

Design New Reactions: Use computational screening to identify new reagents and catalysts that could enable novel transformations of the target molecule.

The synergy between computational modeling and experimental work would accelerate the discovery of new chemistry for this compound. escholarship.org A hypothetical data table illustrating the type of information that could be generated from computational studies is shown in Table 2.

Table 2: Hypothetical Computationally Predicted Properties of this compound

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G*) |

| HOMO Energy | -7.8 eV | DFT (B3LYP/6-31G*) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G*) |

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemicals. researchgate.netbeilstein-journals.org The synthesis of halogenated compounds, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for flow processes. rsc.org

Future research could focus on developing a continuous flow synthesis of this compound. The benefits of such an approach would include:

Enhanced Safety: The use of small reactor volumes and precise control over reaction parameters minimizes the risks associated with hazardous reagents and exothermic reactions. researchgate.net

Improved Efficiency: Continuous processing can lead to higher yields and purities compared to batch methods. sci-hub.st

Scalability: Flow systems can be easily scaled up to produce larger quantities of the target compound. youtube.com

The integration of automation and online analytics would further enhance the efficiency and robustness of the synthesis.

Design of Analogues with Tunable Reactivity for Specific Synthetic Objectives

The structural motif of this compound offers opportunities for the design and synthesis of analogues with tailored reactivity. By systematically modifying the substituents on the molecule, it may be possible to fine-tune its electronic and steric properties for specific synthetic applications.

Future research in this area could explore:

Varying the Alkyl Chain: Replacing the isobutyl group with other alkyl or aryl substituents to modulate the steric environment around the carbonyl group.

Altering the Halogen Composition: Synthesizing analogues with different combinations of halogens at the α-position to tune the electrophilicity of the carbonyl carbon.

Introducing Other Functional Groups: Incorporating additional functional groups into the molecule to enable new types of transformations.

The development of a library of such analogues would provide a versatile toolkit for organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1-Dichloro-1-fluoro-4-methylpentan-2-one, and how can reaction yields be optimized?

- Methodological Answer :

- Halogenation Strategies : Use in situ fluorination and chlorination of 4-methylpentan-2-one precursors. For fluorination, consider agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, and for chlorination, employ SOCl₂ or PCl₅ under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation can isolate the product. Monitor purity via TLC and GC-MS .

- Yield Optimization : Conduct kinetic studies to identify ideal stoichiometry, temperature (e.g., −78°C for fluorination), and solvent polarity (e.g., dichloromethane for halogenation).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 19F NMR : Expect a singlet near −120 ppm (CFCl₂ group) and a triplet for the fluorine adjacent to chlorine.

- 13C NMR : The carbonyl carbon (C=O) typically appears at ~200–210 ppm, while the quaternary carbon (C-Cl₂F) resonates at ~90–100 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-F/C-Cl stretches at 1100–1200 cm⁻¹ and 600–800 cm⁻¹, respectively.

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for volatile reactions.

- Waste Management : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal.

- Emergency Measures : For spills, adsorb with vermiculite and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Setup : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon).

- Reactivity Insights : Simulate transition states for SN2 pathways at the C-Cl/F centers. Compare activation energies to prioritize synthetic routes .

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., conflicting NOE or coupling constants)?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography (SHELX refinement) to confirm stereochemistry .

- Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outliers or systematic errors .

- Case Study : If 19F NMR signals overlap, use variable-temperature NMR or isotopic labeling (e.g., 13C-enriched samples) to decouple peaks .

Q. How does the steric and electronic environment of the CFCl₂ group influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres.

- Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via GC-MS. Chlorine radicals are likely intermediates.

- Computational Support : Calculate bond dissociation energies (BDEs) for C-Cl/F bonds using Gaussian09 .

Key Research Challenges

- Contradictory Reactivity : The electron-withdrawing CFCl₂ group may deactivate the carbonyl toward nucleophiles, but steric hindrance could dominate. Use Hammett plots to disentangle effects .

- Environmental Persistence : Assess biodegradation pathways using OECD 301F tests and QSAR models to predict ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.